萘普生
概述
描述
萘普生是一种非甾体抗炎药,广泛用于治疗疼痛、炎症和发烧。它常用于治疗关节炎、肌腱炎、滑囊炎和痛经等疾病。 萘普生通过抑制前列腺素的产生发挥作用,前列腺素是体内引起炎症和疼痛的化学物质 .
作用机制
萘普生通过抑制环氧合酶发挥作用,环氧合酶是负责产生前列腺素的酶。通过降低前列腺素水平,萘普生降低炎症、疼痛和发烧。 环氧合酶的抑制是可逆的,萘普生被归类为非选择性抑制剂,这意味着它会影响环氧合酶-1和环氧合酶-2两种酶 .
科学研究应用
萘普生具有广泛的科学研究应用:
化学: 用作研究非甾体抗炎药及其合成的模型化合物。
生物学: 研究其对细胞过程和炎症通路的影响。
医学: 广泛用于治疗炎症性疾病和疼痛管理的临床研究。
生化分析
Biochemical Properties
Naproxen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, naproxen reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain .
Naproxen interacts with various biomolecules, including enzymes and proteins. It binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This interaction is crucial for its anti-inflammatory and analgesic effects. Additionally, naproxen has been shown to interact with plasma albumin, which affects its distribution and bioavailability in the body .
Cellular Effects
Naproxen exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the production of prostaglandins, naproxen reduces the inflammatory response in cells, leading to decreased pain and swelling .
Naproxen also affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This inhibition results in reduced production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of naproxen involves its binding interactions with cyclooxygenase enzymes. Naproxen competitively inhibits the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever .
Naproxen’s inhibition of COX-1 and COX-2 is non-selective, meaning it affects both enzymes. COX-1 is constitutively expressed in various tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is inducible and is primarily involved in inflammatory responses. By inhibiting both COX-1 and COX-2, naproxen provides effective relief from inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naproxen have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Naproxen is rapidly absorbed when administered orally, and its effects can be observed within an hour. The drug has a half-life of approximately 12 to 17 hours in adults, allowing for sustained therapeutic effects .
Studies have shown that naproxen remains stable under various conditions, with minimal degradation over time. Long-term studies in vitro and in vivo have demonstrated that naproxen maintains its anti-inflammatory and analgesic effects without significant loss of potency. Prolonged use of naproxen may lead to adverse effects, such as gastrointestinal bleeding and renal toxicity .
Dosage Effects in Animal Models
The effects of naproxen vary with different dosages in animal models. Studies have shown that low to moderate doses of naproxen provide effective anti-inflammatory and analgesic effects without significant adverse effects. High doses of naproxen can lead to toxic effects, including gastrointestinal ulcers, renal damage, and hepatotoxicity .
In animal models, the threshold effects of naproxen have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects. This highlights the importance of determining the optimal dosage for therapeutic use while minimizing the risk of toxicity .
Metabolic Pathways
Naproxen is extensively metabolized in the liver to 6-O-desmethylnaproxen, which is further metabolized to acylglucuronide conjugates. The primary enzymes involved in the metabolism of naproxen are cytochrome P450 2C9 (CYP2C9) and cytochrome P450 1A2 (CYP1A2). These enzymes catalyze the demethylation of naproxen, leading to the formation of its metabolites .
The metabolic pathways of naproxen also involve conjugation reactions, where the metabolites are conjugated with glucuronic acid to form acylglucuronides. These conjugates are then excreted in the urine. The metabolism of naproxen is crucial for its elimination from the body and plays a role in determining its pharmacokinetic properties .
Transport and Distribution
Naproxen is rapidly absorbed when administered orally and is extensively bound to plasma albumin, with a protein binding rate of approximately 99%. This high binding affinity affects its distribution within the body, as only the unbound fraction of naproxen is pharmacologically active .
Naproxen is distributed throughout the body, with significant concentrations found in synovial fluid, which is a proposed site of action for its anti-inflammatory effects. The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of naproxen is primarily within the cytoplasm, where it exerts its effects on cyclooxygenase enzymes. Naproxen does not require specific targeting signals or post-translational modifications for its activity, as it diffuses freely within the cytoplasm to reach its target enzymes .
Naproxen’s activity is not confined to specific subcellular compartments, as it interacts with cyclooxygenase enzymes present in various tissues and cells. This broad distribution allows naproxen to effectively inhibit prostaglandin synthesis and provide relief from inflammation and pain .
准备方法
合成路线和反应条件
萘普生可以通过多种方法合成。一种常见的合成路线包括用2-溴丙酸烷基化2-甲氧基萘,然后水解和脱羧得到萘普生。 另一种方法涉及使用手性助剂来实现对映选择性合成 .
工业生产方法
萘普生的工业生产通常涉及使用连续流化学来提高反应效率和可扩展性。 该方法允许精确控制反应条件,从而提高最终产品的收率和纯度 .
化学反应分析
反应类型
萘普生会经历各种化学反应,包括:
氧化: 萘普生可以被氧化生成萘普生醌。
还原: 萘普生的还原可以生成二氢萘普生。
取代: 萘普生可以进行取代反应,例如卤化和硝化.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
主要生成物
氧化: 萘普生醌
还原: 二氢萘普生
取代: 萘普生的卤化或硝化衍生物
相似化合物的比较
萘普生常与其他非甾体抗炎药如布洛芬和甲芬那酸进行比较。虽然所有这些化合物都具有相似的作用机制,但萘普生的半衰期更长,因此可以减少给药频率。 此外,与其他一些非甾体抗炎药相比,萘普生与胃肠道副作用的风险较低 .
类似化合物
- 布洛芬
- 甲芬那酸
- 酮洛芬
- 双氯芬酸
萘普生的独特特性,如更长的半衰期和更低的胃肠道副作用风险,使其成为治疗疼痛和炎症的宝贵选择。
属性
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040686 | |
Record name | Naproxen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |
Record name | Naproxen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00788 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPROXEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions. | |
Record name | Naproxen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00788 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPROXEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |
Record name | NAPROXEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |
CAS No. |
22204-53-1 | |
Record name | Naproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22204-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00788 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPROXEN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NAPROXEN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naproxen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naproxen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57Y76R9ATQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NAPROXEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |
Record name | Naproxen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00788 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPROXEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of naproxen?
A: Naproxen exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes are responsible for the production of prostaglandins, lipid compounds involved in inflammation and pain signaling. By inhibiting COX enzymes, naproxen reduces prostaglandin synthesis, thus alleviating pain and inflammation.
Q2: Does naproxen exhibit selectivity for COX-1 or COX-2?
A: Unlike some newer non-steroidal anti-inflammatory drugs (NSAIDs), naproxen is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, , ] This lack of selectivity contributes to its efficacy but also plays a role in its potential gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.
Q3: Beyond COX inhibition, are there other potential mechanisms contributing to naproxen's effects?
A: Research suggests naproxen might exert additional effects beyond COX inhibition. One study investigated its impact on lysosomal enzyme activities in inflamed tissues. [] Results indicated that naproxen could inhibit enzymes like β-glucuronidase, lysozyme, acid protease, and collagenolytic enzymes, potentially contributing to its anti-inflammatory and anti-rheumatic properties.
Q4: What is the molecular formula and weight of naproxen?
A4: The molecular formula of naproxen is C14H14O3, and its molecular weight is 230.26 g/mol.
Q5: What are the key spectroscopic characteristics of naproxen?
A5: While specific spectroscopic data is not provided in these research papers, naproxen's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy would reveal characteristic peaks for the carboxylic acid and ether functional groups. NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. MS would confirm the molecular weight and fragmentation pattern.
Q6: How does co-spray drying with hypromellose (HPMC) affect the physicochemical properties of naproxen and naproxen sodium?
A: A study investigating spray drying techniques for naproxen and naproxen sodium revealed that co-spray drying with HPMC led to changes in crystallinity and particle morphology. [] Specifically, co-spray drying reduced naproxen's crystallinity and increased the content of naproxen sodium dihydrate. These changes translated to improved tableting properties and dissolution rates, potentially enhancing bioavailability.
Q7: Has computational chemistry been employed in naproxen research?
A: Yes, computational studies have been utilized to understand naproxen's interactions with biological targets. One study employed virtual screening and molecular dynamics (MD) simulations to investigate naproxen's potential antiviral activity against influenza A virus. [] The simulations revealed naproxen's potential binding sites on the viral nucleoprotein, suggesting a novel target for antiviral development.
A7: While these research papers do not delve into specific SAR studies for naproxen, it's a crucial aspect of drug development. Modifying naproxen's structure, such as altering the substituents on the naphthalene ring or modifying the propionic acid side chain, could impact its COX enzyme binding affinity, selectivity for COX-1 or COX-2, and ultimately its pharmacological activity and safety profile.
Q8: How can naproxen's stability and bioavailability be enhanced through formulation strategies?
A: Several approaches have been explored to improve naproxen's formulation. One study investigated the use of chitosan-naproxen sodium spray-dried complexes. [] These complexes demonstrated reduced ulcerogenic potential compared to free naproxen, suggesting a safer profile. Additionally, the complexes showed enhanced antiarthritic effects, highlighting the potential for improving both safety and efficacy through targeted formulations.
Q9: What is the typical pharmacokinetic profile of naproxen?
A: Naproxen exhibits rapid and complete absorption following oral administration. [] It has a relatively long half-life, averaging 13 hours, allowing for twice-daily dosing. Naproxen is extensively metabolized, primarily by cytochrome P450 enzymes, and excreted mainly in the urine. []
Q10: Can food intake influence the pharmacokinetics of naproxen?
A: A preclinical study in minipigs observed that food intake prolonged the systemic absorption of naproxen. [] This finding suggests that food intake could potentially affect the onset and duration of action, although further research in humans is needed to confirm these findings.
Q11: Are there any known drug interactions that can alter naproxen's pharmacokinetics?
A: Research has identified potential drug interactions involving naproxen. One study found that co-administration of the NSAIDs ketoprofen or naproxen with zalcitabine, an antiretroviral drug, significantly altered zalcitabine's pharmacokinetics in rats. [] Specifically, both NSAIDs reduced renal clearance of zalcitabine, leading to increased systemic exposure and prolonged half-life. This interaction could have implications for dosing and potential toxicity.
Q12: How does naproxen's pharmacokinetic profile correlate with its analgesic efficacy?
A: One study exploring naproxen's effectiveness in dysmenorrhea found a correlation between low serum naproxen concentrations and minimal pain relief. [] This finding highlights the importance of adequate drug absorption and systemic exposure for achieving optimal therapeutic outcomes.
Q13: Has naproxen demonstrated efficacy in animal models of pain and inflammation?
A: Yes, naproxen's efficacy has been investigated in various animal models. One study explored its effects in a rat model of migraine, finding that a combination of naproxen and liposomal curcumin showed improved antioxidant and anti-nociceptive effects compared to either agent alone. [] This suggests a potential synergistic effect and highlights the value of exploring combination therapies.
Q14: What are the potential toxicological implications of naproxen use?
A: While considered relatively safe when used appropriately, naproxen, like other NSAIDs, can pose certain toxicological risks. One study reported a case of naproxen-induced generalized bullous fixed drug eruption, a severe cutaneous adverse reaction. [] This case highlights the importance of careful monitoring and awareness of potential adverse effects, even with commonly used medications.
Q15: Are there any post-mortem studies investigating naproxen distribution and potential toxicity?
A: A post-mortem study analyzed naproxen concentrations in various tissues, including blood and liver, from individuals who had taken therapeutic doses. [] Results suggested a low propensity for post-mortem redistribution of naproxen, indicating its reliability in toxicological analyses. The study also presented data from a fatality attributed to acute naproxen intoxication, highlighting the potential for severe toxicity with excessive doses.
Q16: Can microemulsions enhance the transdermal delivery of naproxen?
A: A study investigated the potential of microemulsions as a transdermal delivery system for naproxen. [] The microemulsions, composed of Tween-80, isopropyl myristate, water, and either alcohol or propylene glycol as cosurfactants, demonstrated promising results. The permeation of naproxen through excised rabbit skin was enhanced, suggesting a viable alternative to oral administration, particularly for patients who experience gastrointestinal side effects.
Q17: What analytical techniques are commonly employed to quantify naproxen in biological samples?
A: High-Performance Liquid Chromatography (HPLC) is frequently used to measure naproxen concentrations in biological samples. One study developed and validated an HPLC method for the simultaneous estimation of paracetamol and naproxen in tablet formulations. [] This method utilized an Eclipse XDB C18 column and a gradient mobile phase for efficient separation and quantification of both drugs.
Q18: Can spectroscopic methods be used to quantify naproxen in pharmaceutical formulations?
A: Yes, spectroscopic techniques offer alternative approaches for naproxen quantification. One study employed a first-order derivative UV spectrophotometric method for simultaneous estimation of sumatriptan succinate and naproxen sodium in a combined dosage form. [] This method provided a simple, precise, and accurate way to determine both drugs without prior separation.
Q19: What is the environmental fate of naproxen and its potential impact on ecosystems?
A: Naproxen has been detected in various environmental compartments, raising concerns about its ecological impact. One study investigated the biodegradation of naproxen using selected fungal strains. [] Among the tested strains, Aspergillus niger exhibited the highest efficiency in removing naproxen. The study identified O-desmethylnaproxen and 7-hydroxynaproxen as the main by-products of fungal transformation, providing insights into the biodegradation pathway.
Q20: How do different formulations influence naproxen's dissolution rate and subsequently its bioavailability?
A: Naproxen's dissolution rate is a crucial factor influencing its absorption and therapeutic efficacy. Research has demonstrated that formulation strategies can significantly impact this parameter. For instance, spray-dried forms of naproxen and naproxen sodium, particularly when co-spray dried with HPMC, exhibited improved dissolution profiles compared to their unprocessed counterparts. [] This enhanced dissolution can lead to faster drug absorption and potentially improved bioavailability.
A20: Analytical method validation is a critical aspect of ensuring reliable and accurate quantification of naproxen in various matrices. The research papers highlight that developed methods for naproxen analysis, such as HPLC and UV spectrophotometric methods, were validated according to established guidelines, ensuring their suitability for their intended purposes.
A20: While not explicitly detailed, the research implies that quality control and assurance measures are integral throughout the development, manufacturing, and distribution of naproxen-containing products. These measures aim to ensure consistent drug quality, purity, and efficacy, ultimately guaranteeing patient safety and optimal therapeutic outcomes.
A20: These research papers do not provide details on naproxen's interactions with specific drug transporters. Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions, and optimizing therapeutic outcomes.
A: Naproxen is primarily metabolized by cytochrome P450 enzymes, and its potential to induce or inhibit these enzymes is an important consideration for potential drug interactions. While not extensively discussed, one study did mention that naproxen is metabolized by the cytochrome P450 enzyme system during its biodegradation. [] Further research is needed to characterize naproxen's specific interactions with drug-metabolizing enzymes and their clinical implications.
Q21: Are there methods for recycling naproxen resolution solvents and byproducts?
A: One study focused on developing a sustainable method for recycling the resolution solvent, resolving agent, and by-product generated during naproxen resolution. [] The method utilized an overgravitational revolving bed for efficient solvent recovery and subsequent recycling of the resolving agent and D,L-naproxen salt. This approach minimizes waste generation, reduces environmental impact, and promotes resource efficiency in naproxen production.
A: The provided research papers offer glimpses into the historical use and research surrounding naproxen. For instance, one study mentions a double-blind trial comparing the effects of naproxen and aspirin on the gastric mucosa of healthy volunteers. [] This highlights the ongoing research efforts to understand and mitigate the gastrointestinal risks associated with NSAID use, a significant concern since their introduction.
Q22: What are some examples of cross-disciplinary research approaches employed in studying naproxen?
A: Research on naproxen extends beyond traditional pharmaceutical sciences, encompassing diverse fields like material science, analytical chemistry, and environmental science. For instance, the exploration of microemulsions for transdermal drug delivery highlights the synergy between material science and pharmaceutical development. [] Similarly, investigations into the biodegradation of naproxen using fungal strains demonstrate the integration of environmental microbiology and pharmaceutical science. [] These cross-disciplinary collaborations are crucial for advancing our understanding of naproxen's properties, optimizing its therapeutic applications, and minimizing its environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。